molecular formula C13H11Cl2N3O2S B2713314 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2034299-82-4

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2713314
CAS No.: 2034299-82-4
M. Wt: 344.21
InChI Key: OFOIIZXGPXPSEV-UHFFFAOYSA-N
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Description

The compound “(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone” is a synthetic organic molecule that features a combination of pyrimidine, pyrrolidine, and thiophene moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Moiety: Starting from a chlorinated pyrimidine derivative, the compound can be synthesized through nucleophilic substitution reactions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors.

    Thiophene Attachment: The thiophene ring can be attached through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine or pyrrolidine rings, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorinated positions on the pyrimidine and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, such compounds may be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone: can be compared with other pyrimidine, pyrrolidine, and thiophene derivatives.

    Similar Compounds: this compound, this compound.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2S/c14-8-5-16-13(17-6-8)20-9-3-4-18(7-9)12(19)10-1-2-11(15)21-10/h1-2,5-6,9H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOIIZXGPXPSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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